2-Fluor-3-Methoxyphenylboronsäure

Übersicht

Beschreibung

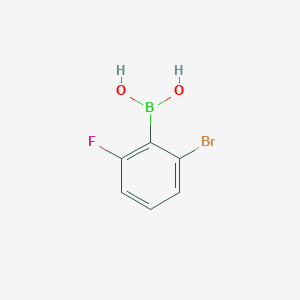

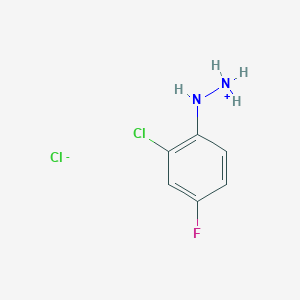

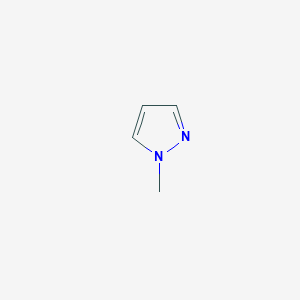

2-Fluoro-3-methoxyphenylboronic acid is a compound that is part of the arylboronic acid family, which are commonly used in organic synthesis and medicinal chemistry due to their ability to form carbon-carbon bonds. The presence of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the reactivity and physical properties of the molecule, making it a valuable building block in the synthesis of various chemical compounds.

Synthesis Analysis

The synthesis of compounds related to 2-fluoro-3-methoxyphenylboronic acid often involves palladium-catalyzed reactions. For instance, palladium(II)-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids have been demonstrated to construct benzofuro[2,3-c]pyridine skeletons with high selectivity . Additionally, the synthesis of fluorine-containing heterocyclic compounds can be achieved using 2-fluoroacrylic building blocks, which shows the versatility of fluorine-substituted precursors in organic synthesis .

Molecular Structure Analysis

The molecular structure of related boronic acids can exhibit diverse solid-state structures, as seen in the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles . The presence of fluorine can affect the molecular conformation and the tautomeric balance between different forms. X-ray analyses and NMR spectroscopy are often used to determine the molecular structures and investigate the influence of substituents like fluorine on the properties of these compounds .

Chemical Reactions Analysis

Fluoro-containing arylboronic acids are efficient coupling partners in cross-coupling reactions. For example, electron-poor, fluoro-containing arylboronic acids have been found to react faster than electron-rich/neutral arylboronic acids in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions . This highlights the reactivity of fluoro-substituted arylboronic acids in forming new carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted phenylboronic acids are influenced by the presence of the fluorine atom. The fluorine atom is highly electronegative, which can lead to increased acidity of the boronic acid and affect its reactivity in Suzuki-Miyaura coupling reactions. The tautomeric equilibria and pKa values of fluoro-substituted 2-formylphenylboronic acids have been studied, revealing the impact of the fluorine position on the compound's properties . Additionally, the synthesis of novel fluorophores, such as 6-methoxy-4-quinolone, demonstrates the potential of fluoro-substituted compounds in a wide pH range, which is beneficial for applications in biomedical analysis .

Wissenschaftliche Forschungsanwendungen

Regioselektive Suzuki-Kupplung

Diese Verbindung wird als Reaktant in regioselektiven Suzuki-Kupplungsreaktionen eingesetzt. Diese Kupplungen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese und Pharmakologie von grundlegender Bedeutung sind .

Inhibitoren der 17β-Hydroxysteroid-Dehydrogenase Typ 1

Sie dient als Vorläufer bei der Herstellung von Inhibitoren für die 17β-Hydroxysteroid-Dehydrogenase Typ 1, ein Enzym, das am Steroidstoffwechsel beteiligt ist und ein Ziel für die Behandlung von Krankheiten wie Brustkrebs ist .

Herstellung von Boronsäureestern

Die Verbindung wird zur Synthese von Boronsäureestern verwendet, die aufgrund ihrer Vielseitigkeit in verschiedenen chemischen Reaktionen wertvolle Zwischenprodukte in der organischen Chemie und Wirkstoffforschung sind .

Forschung an biologischem Material oder organischen Verbindungen

Sie wird als biochemisches Reagenz verwendet, das als biologisches Material oder organische Verbindung für die lebenswissenschaftliche Forschung eingesetzt werden kann, um unser Verständnis von biologischen Prozessen und Systemen zu erweitern .

Synthese von flüssigkristallinen Fluorbiphenylcyclohexenen

Obwohl nicht direkt mit der 2-Fluor-3-Methoxyphenylboronsäure verwandt, wurden ähnliche Fluorphenylboronsäuren zur Synthese neuer flüssigkristalliner Fluorbiphenylcyclohexene verwendet, was auf potenzielle Anwendungen in der Materialwissenschaft hindeutet .

Synthese von Leukotrien-B4-Rezeptoragonisten

Auch wenn sie nicht direkt mit der betreffenden Verbindung verwandt sind, wurden verwandte Phenylboronsäuren zur Synthese von o-Phenylphenolen als potente Leukotrien-B4-Rezeptoragonisten verwendet, was auf mögliche therapeutische Anwendungen hindeutet .

Analyse von Suzuki–Miyaura-Kupplungsreagenzien

Die Eigenschaften und Anwendungen der Verbindung werden im weiteren Kontext von Borreagenzien analysiert, die in der Suzuki–Miyaura-Kupplung verwendet werden, und ihre Rolle in dieser wichtigen chemischen Reaktion hervorgehoben .

Patentanmeldungen

Patente, die ähnliche Verbindungen betreffen, deuten auf potenzielle industrielle und kommerzielle Anwendungen hin, darunter die Verwendung in verschiedenen chemischen Syntheseprozessen wie der Suzuki-Kupplungsreaktion .

Jede Anwendung zeigt die Vielseitigkeit und Bedeutung der this compound in der wissenschaftlichen Forschung in verschiedenen Bereichen.

Sigma-Aldrich <a aria-label="2: Sigma-Aldrich" data-citationid="791a396e-4123-7fe5-b044-e32956d5a4ce-41" h="ID=SERP,5015.1" href="https://www.abmole.com/products/352303

Wirkmechanismus

Target of Action

It is known to be a reactant in the suzuki-miyaura coupling , a widely used reaction in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 2-Fluoro-3-methoxyphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst . The process is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key step in various biochemical pathways. For instance, 2-Fluoro-3-methoxyphenylboronic acid has been used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of estrone to estradiol, a more potent form of estrogen .

Result of Action

The result of the action of 2-Fluoro-3-methoxyphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling . This can lead to the synthesis of various organic compounds, including potential pharmaceuticals like inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .

Action Environment

The efficacy and stability of 2-Fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is typically performed under mild conditions and can tolerate a wide range of functional groups . The reaction requires a palladium catalyst and a base , and its efficiency can be affected by the choice of these reagents. Furthermore, the compound should be stored in a dark place, sealed, and dry to maintain its stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKZNMSBFBPDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407258 | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352303-67-4 | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352303-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352303674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42SY4A63V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?

A1: 2-Fluoro-3-methoxyphenylboronic acid serves as a crucial building block in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate [, ]. It undergoes a reaction with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, facilitated by its boronic acid functionality, to introduce the 4-chloro-2-fluoro-3-methoxyphenyl moiety into the final product [, ]. This reaction is a key step in achieving the desired structure.

Q2: How does the extraction method described in the research impact the use of 2-Fluoro-3-methoxyphenylboronic acid in this synthesis?

A2: The research emphasizes an efficient extraction method for 2-Fluoro-3-methoxyphenylboronic acid using methyl isobutyl ketone [, ]. This is significant because it allows for the separation and subsequent reaction of the boronic acid with high purity [, ]. This directly contributes to a higher yield of the final product, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, while reducing the overall complexity and cost of the synthesis process [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)